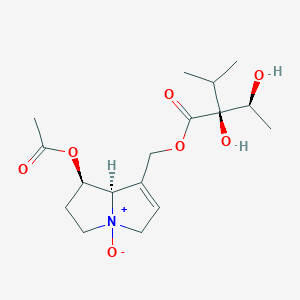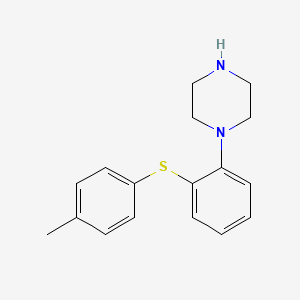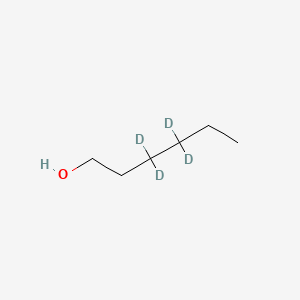
1-Hexanol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanol-d4, also known as deuterated 1-hexanol, is a deuterium-labeled compound of 1-hexanol. It is an organic alcohol with a six-carbon chain and a hydroxyl group at the terminal carbon. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexanol-d4 can be synthesized through several methods. One common approach involves the deuteration of 1-hexanol using deuterium gas (D2) in the presence of a catalyst. Another method includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O).
Industrial Production Methods: Industrial production of this compound typically involves the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products. The process generates a range of oligomers that are separated by distillation .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexanol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to hexanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to hexane using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed:
Oxidation: Hexanoic acid.
Reduction: Hexane.
Substitution: 1-Bromohexane or 1-Chlorohexane.
Aplicaciones Científicas De Investigación
1-Hexanol-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis.
Medicine: It is used in the synthesis of pharmaceuticals and as a chemical intermediate for drug development.
Industry: It is a precursor to plasticizers, perfume esters, and antiseptics.
Mecanismo De Acción
The mechanism of action of 1-Hexanol-d4 involves its interaction with molecular targets and pathways. In biological systems, it modulates the function of actomyosin motor by perturbing actomyosin adenosine triphosphatease activity. This modulation affects muscle contraction and other cellular processes involving actomyosin .
Comparación Con Compuestos Similares
1-Hexanol-d4 can be compared with other deuterated alcohols and similar compounds:
1-Hexanol: The non-deuterated form of this compound, used in similar applications but lacks the deuterium labeling.
2-Hexanol: An isomer of 1-hexanol with the hydroxyl group at the second carbon, exhibiting different chemical properties and reactivity.
3-Hexanol: Another isomer with the hydroxyl group at the third carbon, also differing in chemical behavior.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which makes it particularly valuable in NMR spectroscopy for studying molecular structures and dynamics without interference from hydrogen atoms.
Propiedades
Fórmula molecular |
C6H14O |
|---|---|
Peso molecular |
106.20 g/mol |
Nombre IUPAC |
3,3,4,4-tetradeuteriohexan-1-ol |
InChI |
InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i3D2,4D2 |
Clave InChI |
ZSIAUFGUXNUGDI-KHORGVISSA-N |
SMILES isomérico |
[2H]C([2H])(CC)C([2H])([2H])CCO |
SMILES canónico |
CCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


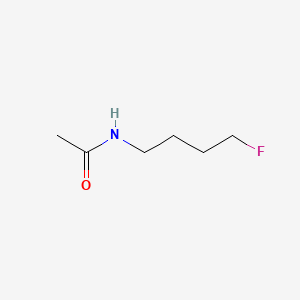
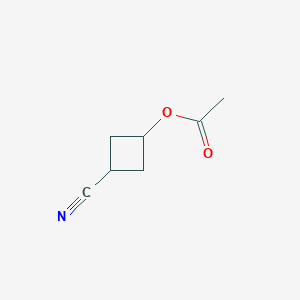

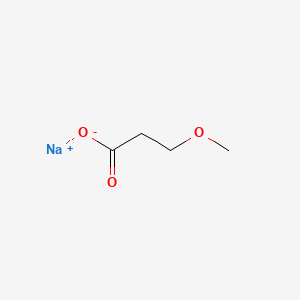
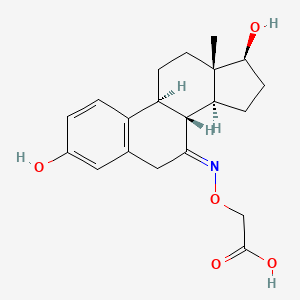
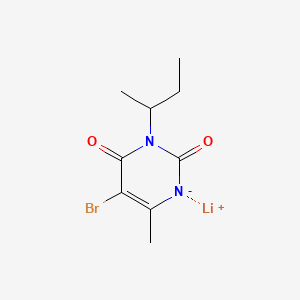
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
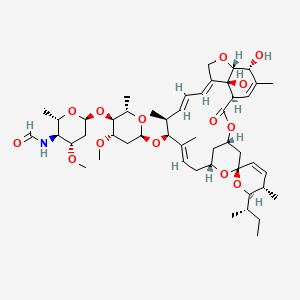

![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)
